ダゾメット

概要

説明

科学的研究の応用

GDP-L-fucose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate for studying enzymatic reactions involving fucosyltransferases . In biology, GDP-L-fucose is essential for the synthesis of fucosylated glycans, which play critical roles in cell-cell adhesion, immune response, and development . In medicine, alterations in fucosylation patterns are associated with various diseases, including cancer and inflammatory disorders . Industrially, GDP-L-fucose is used in the production of fucosylated oligosaccharides, which have applications in pharmaceuticals and biotechnology .

作用機序

GDP-L-フコースは、フコシル転移酵素のドナー基質としての役割を通じてその効果を発揮します。これらの酵素は、GDP-L-フコースから特定のアクセプター分子にフコース部分転移させ、フコシル化グリカンを形成します。 フコシル化プロセスは、細胞間接着、免疫応答、発生など、さまざまな生物学的機能に不可欠です . これらのプロセスに関与する分子標的および経路には、セレクトリン、ノッチ受容体、その他のグリカン結合タンパク質が含まれます .

類似の化合物との比較

GDP-L-フコースは、フコシル化における特定の役割により、ヌクレオチド糖の中でユニークです。 類似の化合物には、GDP-D-マンノース、GDP-L-ガラクトース、GDP-L-ラムノースなどがあり、これらもグリカン生合成に関与していますが、特定の機能と標的分子が異なります . たとえば、GDP-D-マンノースはGDP-L-フコース合成の前駆体であり、GDP-L-ガラクトースとGDP-L-ラムノースは、他のタイプのグリカン生合成に関与しています .

生化学分析

Biochemical Properties

Dazomet plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to alter the microbial communities in soil, decreasing the relative abundance of soil-borne fungal pathogens and increasing the relative abundance of beneficial soil bacteria .

Cellular Effects

Dazomet has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to enhance photosynthesis and promote plant growth .

Molecular Mechanism

At the molecular level, Dazomet exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to alter soil physical and chemical properties and reduce soil enzyme activities .

Temporal Effects in Laboratory Settings

Over time, the effects of Dazomet change in laboratory settings. It has been observed that the parameters affected by Dazomet, such as soil enzyme activities and physical and chemical properties, gradually recover over time .

Metabolic Pathways

Dazomet is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

準備方法

合成経路と反応条件: GDP-L-フコースの生合成は、GDP-D-マンノースから始まる一連の酵素反応を伴います。最初のステップは、GDP-D-マンノース4,6-脱水酵素によって触媒されるGDP-D-マンノースの脱水であり、GDP-4-ケト-6-デオキシマンノースが生成されます。 この中間体は、その後、酵素GDP-4-ケト-6-デオキシ-D-マンノース3,5-エピメラーゼ-4-レダクターゼによってGDP-L-フコースに変換されます .

工業生産方法: GDP-L-フコースの工業生産は、大腸菌などの組換え微生物を使用して達成できます。必要な酵素をコードする遺伝子を過剰発現させることにより、GDP-L-フコースを大量に生産できます。 pHや温度などの発酵条件の最適化により、収率がさらに向上します .

化学反応の分析

反応の種類: GDP-L-フコースは、酸化、還元、置換など、さまざまな化学反応を起こします。 主な反応には、脱水、エピメリ化、還元によるGDP-D-マンノースからGDP-L-フコースへの変換が含まれます .

一般的な試薬と条件: GDP-L-フコースの合成に使用される一般的な試薬には、GDP-D-マンノース、NADPH、GDP-D-マンノース4,6-脱水酵素やGDP-4-ケト-6-デオキシ-D-マンノース3,5-エピメラーゼ-4-レダクターゼなどの特定の酵素が含まれます。 反応は通常、生理学的条件下で行われ、酵素活性の最適なpHと温度が用いられます .

主な生成物: これらの反応から生成される主な生成物はGDP-L-フコースであり、フコシル化グリカン生合成におけるフコシル転移酵素のドナー基質として機能します .

科学研究への応用

GDP-L-フコースは、化学、生物学、医学、産業の分野で、特に科学研究に数多くの用途があります。 化学では、フコシル転移酵素を含む酵素反応を研究するための基質として使用されます . 生物学では、GDP-L-フコースは、細胞間接着、免疫応答、発生において重要な役割を果たすフコシル化グリカン合成に不可欠です . 医学では、フコシル化パターンの変化は、癌や炎症性疾患など、さまざまな疾患に関連しています . 産業的には、GDP-L-フコースは、医薬品やバイオテクノロジーに応用があるフコシル化オリゴ糖の製造に使用されています .

類似化合物との比較

GDP-L-fucose is unique among nucleotide sugars due to its specific role in fucosylation. Similar compounds include GDP-D-mannose, GDP-L-galactose, and GDP-L-rhamnose, which are also involved in glycan biosynthesis but differ in their specific functions and target molecules . For example, GDP-D-mannose is a precursor for GDP-L-fucose synthesis, while GDP-L-galactose and GDP-L-rhamnose are involved in the biosynthesis of other types of glycans .

生物活性

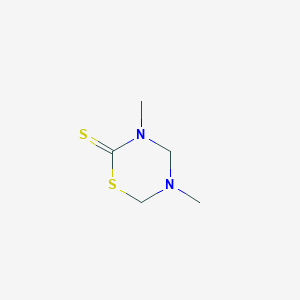

Dazomet, a soil fumigant with the chemical formula , is primarily used in agriculture to control soil-borne pathogens, nematodes, and weeds. Its biological activity is largely attributed to its decomposition into methyl isothiocyanate (MITC), which exhibits potent biocidal properties. This article reviews the biological activity of dazomet, focusing on its effects on soil microbial communities, plant health, and its efficacy against specific pathogens.

Upon application, dazomet undergoes hydrolysis to form MITC, a compound that disrupts cellular processes in target organisms. MITC acts by inhibiting the growth of various pathogens and nematodes through:

- Disruption of cellular integrity : MITC penetrates microbial cell walls, leading to cell lysis.

- Inhibition of enzyme activity : It interferes with key metabolic pathways essential for pathogen survival.

Effects on Soil Microbial Communities

Dazomet application significantly alters the composition and diversity of soil microbial communities. Research indicates that beneficial microbial genera such as Pseudomonas, Bacillus, and Nitrolancea increase in abundance following dazomet treatment, while pathogenic fungi like Fusarium diminish. This shift is crucial for enhancing plant health and suppressing diseases.

Table 1: Changes in Soil Microbial Community After Dazomet Application

| Microbial Group | Relative Abundance Change (%) | Pathogen Control Effect |

|---|---|---|

| Pseudomonas | +30% | Yes |

| Bacillus | +25% | Yes |

| Nitrolancea | +20% | Yes |

| Fusarium | -40% | Yes |

| Penicillium | +15% | Yes |

Efficacy Against Specific Pathogens

Dazomet has been shown to effectively control various soil-borne diseases:

- Watermelon Fusarium Wilt : Dazomet fumigation reduced the incidence of Fusarium wilt in watermelon by altering the soil microbial community structure, enhancing beneficial microbes while suppressing pathogens .

- Ginger Root-Knot Nematodes : A study demonstrated that dazomet application led to an 80% reduction in root-knot nematode populations, significantly improving ginger yields by 37.37% .

- Ginger Bacterial Wilt : Research indicated that dazomet serves as a viable alternative to methyl bromide for controlling bacterial wilt caused by Ralstonia solanacearum, showcasing its broad-spectrum efficacy against both fungal and bacterial pathogens .

Case Studies

- Watermelon Cultivation Study : Conducted over two years, this study revealed that dazomet application not only suppressed Fusarium wilt but also improved overall soil health by increasing available phosphorus levels, which correlated positively with beneficial microbial populations .

- Ginger Production Enhancement : In trials where dazomet was combined with beneficial microbes like Rhodopseudomonas palustris, a synergistic effect was observed, leading to enhanced ginger yield and reduced nematode numbers .

Environmental Considerations

While dazomet is effective in controlling soil-borne diseases, there are environmental concerns associated with its use:

- Microbial Resistance : Repeated applications can lead to increased resistance among certain pathogens, necessitating careful management strategies .

- Soil Health Impacts : Although initial reductions in microbial diversity are observed post-fumigation, studies suggest that these effects are temporary and recovery occurs over time .

特性

IUPAC Name |

3,5-dimethyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S2/c1-6-3-7(2)5(8)9-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYICIQNSGETAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C(=S)SC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S2 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024902 | |

| Record name | Dazomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dazomet appears as white crystals or off-white powder. Pungent, acrid odor. (NTP, 1992), White crystals with a mildly pungent odor; [HSDB], WHITE OR COLOURLESS CRYSTALS. | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dazomet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

93 °C | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), SOL IN WATER (0.12% AT 25 °C); INSOL IN CARBON TETRACHLORIDE, Reacts with water; soluble in ethanol., Organic solvents 0.0 g/100 ml, isopropanol 0.5 g/100 ml, xylene 1.1 g/100 ml, ethanol 3.0 g/100 ml, ethylene glycol 3.0 g/100 ml, ethylene glycol monomethyl ether 5.0 g/100 ml, dioxane 8.0 g/100 ml, acetone 13.1 g/100 ml, trichloroethylene 30.0 g/100 ml, chloroform 30 g/100 ml, dimethyl sulfoxide, 30 g/100 ml, dimethyl formamide 30 g/100 ml., Solubility (20 °C): 400 g/kg cyclohexane; 391 g/kg chloroform; 173 g/kg acetone; 51 g/kg benzene; 15 g/kg ethanol; 6 g/kg diethyl ether., For more Solubility (Complete) data for DAZOMET (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.3 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.30 at 20 °C, Relative density (water = 1): 1.3 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.77 mmHg at 68 °F (NTP, 1992), 0.0000028 [mmHg], 2.8X10-6 mm Hg at 20 °C | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dazomet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Needles from benzene | |

CAS No. |

533-74-4 | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylformocarbothialdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazomet [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAZOMET | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dazomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dazomet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAZOMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7419CG4W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DAZOMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0786 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

248 °F (decomposes) (NTP, 1992), 106 °C | |

| Record name | DAZOMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAZOMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MITC affect soilborne pathogens and pests?

A2: MITC is a potent biocide that disrupts vital cellular processes in target organisms. While the exact mechanisms can vary, research suggests that MITC can interfere with respiration, enzyme activity, and DNA synthesis, leading to cell death [, , ]. For instance, dazomet effectively reduces the percentage of roots with Pythium and Fusarium spp. [].

Q2: Are there any indirect benefits of dazomet application on plant growth?

A3: Yes, beyond direct pest and pathogen control, dazomet can indirectly promote plant growth. By suppressing soilborne pathogens, dazomet can reduce disease incidence and improve seedling establishment [, , , , ]. Additionally, dazomet application can alter the soil microbial community composition, potentially favoring beneficial microorganisms that contribute to plant health and nutrient availability [, , ]. For example, dazomet application has been shown to increase the abundance of Bacillus and Pseudomonas, which are considered beneficial soil bacteria [].

Q3: What is the chemical structure of dazomet?

A3: Dazomet is a heterocyclic compound with the chemical name tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione.

Q4: What is the molecular weight of dazomet?

A4: The molecular weight of dazomet is 162.24 g/mol.

Q5: What factors influence dazomet's decomposition and efficacy?

A6: Several environmental factors influence dazomet's decomposition rate and, consequently, its efficacy. These include soil temperature, water content, pH, texture, and organic matter content [, , , , ]. For example, dazomet degradation increases with increasing soil temperature and water content, with optimal ranges identified in studies []. Additionally, dazomet degrades faster in alkaline soils compared to acidic soils [].

Q6: How does soil organic matter affect dazomet efficacy?

A7: High organic matter content can reduce dazomet's efficacy by binding to MITC and reducing its availability for pest and pathogen control []. This highlights the importance of considering soil characteristics when determining appropriate dazomet application rates [].

Q7: How does the formulation of dazomet affect its application and efficacy?

A11: Dazomet is commercially available in various formulations, including granular and dust formulations [, ]. The choice of formulation can influence its application method, distribution in the soil, and ultimately, its efficacy. For instance, granular formulations are typically incorporated into the soil, while dust formulations can be applied as a soil drench [].

Q8: What are the regulatory considerations regarding dazomet use?

A12: As a fumigant, dazomet use is subject to regulations to ensure its safe and environmentally responsible application. Specific regulations vary depending on location and intended use, but generally cover aspects such as application rates, timing, and personal protective equipment requirements [, ].

Q9: How is the efficacy of dazomet evaluated?

A14: Dazomet's efficacy is typically assessed through field trials and laboratory experiments. Researchers evaluate its impact on target organisms, such as nematodes, fungi, and weeds, as well as its effects on crop yield and quality [, , , , , , , , , , , , , , , , , , ]. For example, one study found that dazomet effectively controlled root-knot nematode (Meloidogyne incognita) and weed species in a tomato nursery [].

Q10: How are dazomet and MITC concentrations measured in environmental samples?

A19: Various analytical techniques are used to measure dazomet and MITC concentrations in environmental samples, such as soil and air. Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly employed due to its sensitivity and ability to separate and quantify different volatile compounds [, ].

Q11: What is the environmental fate of dazomet and MITC?

A20: After application, dazomet rapidly degrades in the soil, primarily through hydrolysis, to form MITC []. MITC, being volatile, can dissipate into the atmosphere or be further degraded in the soil by microbial activity or chemical reactions [, ].

Q12: What are the environmental concerns associated with dazomet?

A21: While dazomet can be an effective soil fumigant, its use raises environmental concerns. The release of MITC into the atmosphere can contribute to air pollution []. Proper application techniques, such as soil incorporation and irrigation, are crucial to minimize volatilization losses [, , ]. Additionally, dazomet's broad-spectrum activity means it can impact non-target soil organisms, potentially disrupting soil biodiversity and ecological balance [].

Q13: How does the solubility of dazomet affect its distribution and efficacy?

A22: Dazomet's solubility in water plays a crucial role in its distribution and efficacy. Upon contact with soil moisture, dazomet dissolves and forms MITC gas. This gas can then diffuse through soil pores, reaching target organisms [, , ]. Factors like soil moisture content and texture can influence dazomet's dissolution and subsequent efficacy [, , ].

Q14: Are there any alternatives to dazomet for soil fumigation?

A14: Yes, researchers and practitioners are actively exploring alternatives to dazomet due to environmental concerns and the phasing out of certain fumigants like methyl bromide. Some alternatives include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。